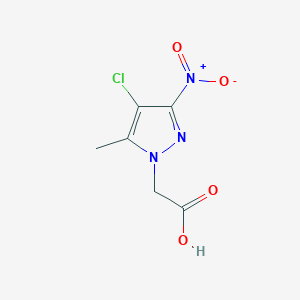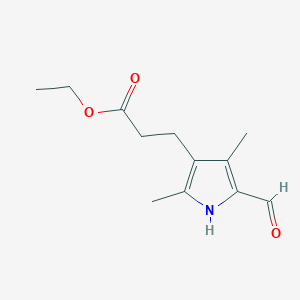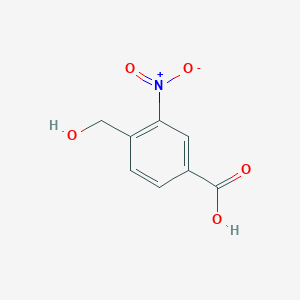![molecular formula C14H21ClN2 B1597045 [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine CAS No. 672309-96-5](/img/structure/B1597045.png)
[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Overview
Description
[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is a chemical compound that has been extensively studied due to its potential use in scientific research. Also known as CPMP, it is a selective norepinephrine-dopamine reuptake inhibitor (NDRI) that has been shown to have a range of biochemical and physiological effects.
Mechanism Of Action
CPMP selectively inhibits the reuptake of norepinephrine and dopamine, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration leads to an enhancement of their effects on post-synaptic receptors. The exact mechanism of action of CPMP is not fully understood, but it is thought to involve the binding of CPMP to the norepinephrine and dopamine transporters.
Biochemical And Physiological Effects
CPMP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the prefrontal cortex, which is thought to be responsible for its effects on attention and cognitive function. CPMP has also been shown to increase the activity of the mesolimbic dopamine system, which is thought to be responsible for its effects on reward and motivation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using CPMP in lab experiments is its selectivity for norepinephrine and dopamine transporters. This allows for the selective manipulation of these neurotransmitter systems without affecting other neurotransmitter systems. However, one limitation of using CPMP is its potential for abuse. CPMP has been shown to have stimulant properties, which can lead to addiction and abuse.
Future Directions
There are several future directions for research on CPMP. One area of interest is the development of new compounds that are more selective for either norepinephrine or dopamine transporters. This would allow for the selective manipulation of these neurotransmitter systems without affecting the other system. Another area of interest is the development of CPMP analogs that have improved pharmacokinetic properties. This would allow for more precise dosing and reduce the potential for abuse. Finally, there is a need for further research on the long-term effects of CPMP use, particularly in relation to addiction and abuse.
Scientific Research Applications
CPMP has been used extensively in scientific research due to its ability to selectively inhibit the reuptake of norepinephrine and dopamine. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. CPMP has been used in studies related to depression, attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12/h4-6,11,14,16H,2-3,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIGBNTVTDFFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374054 | |
| Record name | [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
CAS RN |
672309-96-5 | |
| Record name | α-(3-Chlorophenyl)-N-methyl-1-pyrrolidinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672309-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















